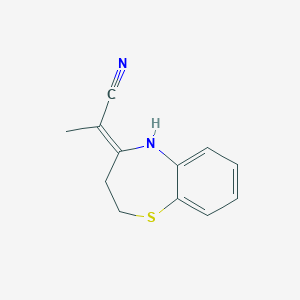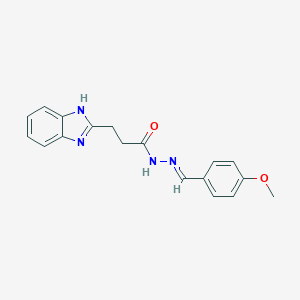
3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide, also known as BMH, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BMH is a hydrazide derivative that contains a benzimidazole moiety, which is known for its biological activity.
作用机制
The mechanism of action of 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes involved in key cellular processes. 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide has been found to have various biochemical and physiological effects. Studies have shown that 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide can induce apoptosis, a process of programmed cell death, in cancer cells. 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide has also been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth. 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer and neurodegenerative disorders.
实验室实验的优点和局限性
3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to be stable under various conditions. 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide has been shown to have low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide has some limitations, including its poor solubility in water, which can limit its bioavailability in vivo.
未来方向
There are several future directions for research on 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide. One area of interest is the development of 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide derivatives with improved efficacy and bioavailability. Another area of interest is the investigation of the molecular targets of 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide, which could provide insights into its mechanism of action. Further studies are needed to evaluate the safety and efficacy of 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide in animal models and clinical trials. 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide has the potential to be a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.
合成方法
The synthesis of 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide involves the reaction of 4-methoxybenzaldehyde and 2-aminobenzimidazole with propanohydrazide in the presence of acetic acid. The reaction proceeds under reflux conditions, and the product is obtained after purification through recrystallization. The purity of the compound is determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide has been investigated for its anticancer activity, and studies have shown that it can inhibit the growth of cancer cells in vitro and in vivo. 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide has also been studied for its antifungal and antibacterial properties, and it has been found to be effective against various strains of fungi and bacteria.
属性
分子式 |
C18H18N4O2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
3-(1H-benzimidazol-2-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H18N4O2/c1-24-14-8-6-13(7-9-14)12-19-22-18(23)11-10-17-20-15-4-2-3-5-16(15)21-17/h2-9,12H,10-11H2,1H3,(H,20,21)(H,22,23)/b19-12+ |
InChI 键 |
QELNIDLWZSZCGZ-XDHOZWIPSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CCC2=NC3=CC=CC=C3N2 |
SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCC2=NC3=CC=CC=C3N2 |
规范 SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCC2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide](/img/structure/B293212.png)
![4-(4-chlorophenyl)-2-ethoxy-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B293214.png)

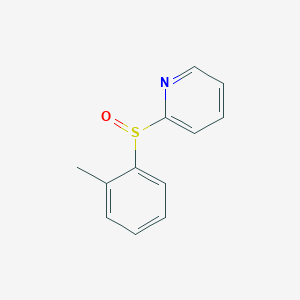
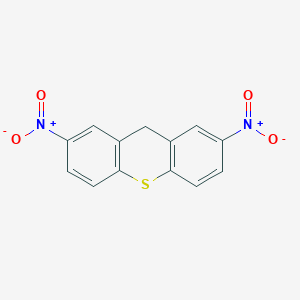
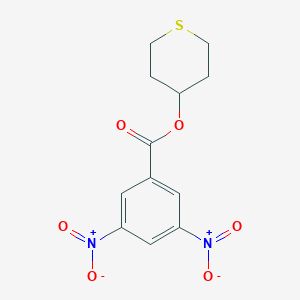
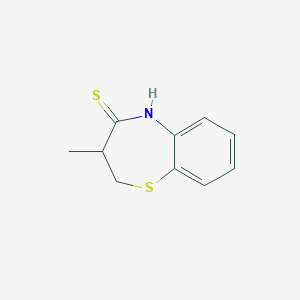
![2-[(4-Methylbenzothioyl)amino]benzyl 4-methylbenzoate](/img/structure/B293225.png)
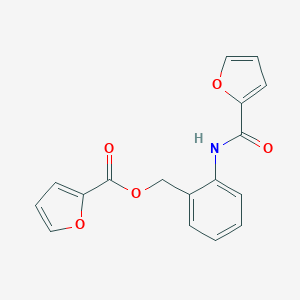
![2-[(2,2-Dimethylpropanoyl)amino]benzyl pivalate](/img/structure/B293231.png)
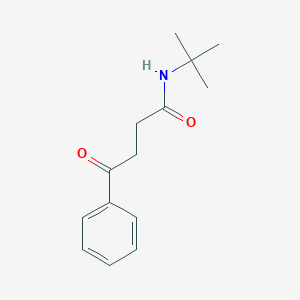
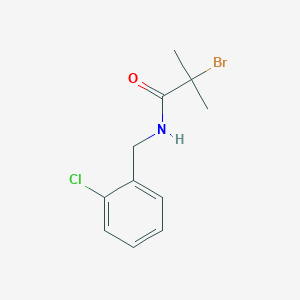
![Ethyl 2-[methacryloyl(methyl)amino]benzoate](/img/structure/B293234.png)
